Cas no 1893039-63-8 (5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole)

5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole is a fluorinated indole derivative featuring a piperidinylmethyl substitution at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motif, which is commonly associated with bioactive molecules. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the piperidine moiety contributes to improved solubility and pharmacokinetic properties. Its indole core provides a versatile scaffold for further functionalization, making it a valuable intermediate in the synthesis of potential therapeutic agents. This compound is particularly relevant in the development of CNS-targeting drugs and receptor modulators.
5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole structure
1893039-63-8 structure
Product Name:5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole
CAS No:1893039-63-8
MF:C14H17FN2
MW:232.296586751938
CID:5710131
PubChem ID:117174972
Update Time:2025-06-08

5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-3-[(piperidin-1-yl)methyl]-1H-indole
    • 5-fluoro-3-(1-piperidylmethyl)-1H-indole
    • 1893039-63-8
    • CHEMBL4062921
    • 5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole
    • Inchi: 1S/C14H17FN2/c15-12-4-5-14-13(8-12)11(9-16-14)10-17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7,10H2
    • InChI Key: ZFXMCELYCWVKSI-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(=CN2)CN1CCCCC1

Computed Properties

  • Exact Mass: 232.13757671g/mol
  • Monoisotopic Mass: 232.13757671g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 19Ų

5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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1893039-63-8 95%+
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Additional information on 5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole

Comprehensive Overview of 5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole (CAS No. 1893039-63-8): Properties, Applications, and Research Insights

The compound 5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole (CAS No. 1893039-63-8) is a fluorinated indole derivative that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including the piperidine moiety and fluoro substitution, make it a versatile scaffold for drug discovery and medicinal chemistry applications. Researchers are particularly interested in its potential as a bioactive molecule, given the prevalence of indole-based compounds in FDA-approved drugs.

In recent years, the demand for fluorinated heterocycles like 5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole has surged due to their enhanced metabolic stability and membrane permeability. This aligns with the growing trend of precision medicine, where researchers seek compounds with optimized pharmacokinetic profiles. The incorporation of a piperidin-1-ylmethyl group further enhances its interaction with biological targets, particularly in the central nervous system (CNS), making it relevant to studies on neurotransmitter modulation.

From a synthetic chemistry perspective, CAS No. 1893039-63-8 exemplifies modern strategies for C-H functionalization and cross-coupling reactions. Its synthesis often involves palladium-catalyzed methods or nucleophilic substitution reactions, topics frequently searched in academic databases like SciFinder and Reaxys. The compound’s molecular weight (248.3 g/mol) and logP values are also critical parameters for researchers evaluating its drug-likeness using Lipinski’s Rule of Five.

Beyond pharmaceuticals, 5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole has been explored in material science for designing fluorescent probes. The indole core’s inherent photophysical properties, combined with the fluoro substituent, allow for tunable emission spectra—a hot topic in bioimaging research. This dual applicability in therapeutics and diagnostics underscores its interdisciplinary value.

Environmental and green chemistry considerations are also pivotal when discussing this compound. Researchers are increasingly investigating solvent-free synthesis methods or catalytic alternatives to minimize waste generation during its production. Such approaches align with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).

In summary, 5-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole (CAS No. 1893039-63-8) represents a convergence of medicinal chemistry, material science, and sustainable synthesis. Its multifaceted applications—from CNS drug candidates to optical materials—highlight its importance in contemporary scientific discourse. As AI-driven drug design and high-throughput screening technologies advance, compounds like this will likely play an even more prominent role in addressing unmet medical and technological needs.

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